Cas no 2228514-42-7 (2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclopropane-1-carboxylic acid)

2-(3-{(tert-Butoxy)carbonylamino}oxolan-3-yl)cyclopropane-1-carboxylic acid is a versatile intermediate in organic synthesis, particularly valued for its cyclopropane and oxolane (tetrahydrofuran) structural motifs. The tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic manipulations, while the carboxylic acid functionality allows for further derivatization. This compound is useful in medicinal chemistry and peptide synthesis, where its rigid cyclopropane ring can influence conformational properties of target molecules. Its well-defined stereochemistry and functional group compatibility make it a reliable building block for complex molecular architectures. The product is typically handled under standard laboratory conditions, ensuring consistent performance in multi-step synthetic routes.
2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclopropane-1-carboxylic acid structure
2228514-42-7 structure
商品名:2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclopropane-1-carboxylic acid
CAS番号:2228514-42-7
MF:C13H21NO5
メガワット:271.309544324875
CID:6000727
PubChem ID:165715225

2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclopropane-1-carboxylic acid
    • 2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)cyclopropane-1-carboxylic acid
    • 2228514-42-7
    • EN300-1882405
    • インチ: 1S/C13H21NO5/c1-12(2,3)19-11(17)14-13(4-5-18-7-13)9-6-8(9)10(15)16/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)
    • InChIKey: DVMKEVMEOCGQSD-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C1)(C1CC1C(=O)O)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 271.14197277g/mol
  • どういたいしつりょう: 271.14197277g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 389
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 84.9Ų

2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1882405-10.0g
2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)cyclopropane-1-carboxylic acid
2228514-42-7
10g
$5897.0 2023-06-01
Enamine
EN300-1882405-0.25g
2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)cyclopropane-1-carboxylic acid
2228514-42-7
0.25g
$1170.0 2023-09-18
Enamine
EN300-1882405-1.0g
2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)cyclopropane-1-carboxylic acid
2228514-42-7
1g
$1371.0 2023-06-01
Enamine
EN300-1882405-0.1g
2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)cyclopropane-1-carboxylic acid
2228514-42-7
0.1g
$1119.0 2023-09-18
Enamine
EN300-1882405-10g
2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)cyclopropane-1-carboxylic acid
2228514-42-7
10g
$5467.0 2023-09-18
Enamine
EN300-1882405-2.5g
2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)cyclopropane-1-carboxylic acid
2228514-42-7
2.5g
$2492.0 2023-09-18
Enamine
EN300-1882405-0.5g
2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)cyclopropane-1-carboxylic acid
2228514-42-7
0.5g
$1221.0 2023-09-18
Enamine
EN300-1882405-0.05g
2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)cyclopropane-1-carboxylic acid
2228514-42-7
0.05g
$1068.0 2023-09-18
Enamine
EN300-1882405-5.0g
2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)cyclopropane-1-carboxylic acid
2228514-42-7
5g
$3977.0 2023-06-01
Enamine
EN300-1882405-1g
2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)cyclopropane-1-carboxylic acid
2228514-42-7
1g
$1272.0 2023-09-18

2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclopropane-1-carboxylic acid 関連文献

2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclopropane-1-carboxylic acidに関する追加情報

Professional Introduction to Compound with CAS No. 2228514-42-7 and Product Name: 2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclopropane-1-carboxylic acid

The compound identified by the CAS number 2228514-42-7 and the product name 2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclopropane-1-carboxylic acid represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered attention for its potential applications in drug discovery and medicinal chemistry. The presence of a cyclopropane ring and an oxolane moiety, combined with a tert-butoxy carbonylamino group, makes this compound a versatile scaffold for developing novel therapeutic agents.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds due to their diverse biological activities. The cyclopropane ring, known for its strain and rigidity, often enhances the binding affinity of molecules to biological targets. In contrast, the oxolane group introduces an additional layer of complexity, enabling selective interactions with specific enzymes or receptors. The (tert-butoxy)carbonylamino substituent further contributes to the molecule's stability and reactivity, making it an attractive candidate for further functionalization.

Current research in medicinal chemistry emphasizes the importance of designing molecules with optimized pharmacokinetic properties. The structural features of 2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclopropane-1-carboxylic acid align well with these principles. The cyclopropane ring can improve metabolic stability, while the oxolane group can enhance solubility and bioavailability. Additionally, the tert-butoxy carbonylamino moiety provides a handle for further derivatization, allowing chemists to fine-tune the compound's properties for specific therapeutic applications.

One of the most compelling aspects of this compound is its potential in modulating biological pathways associated with inflammation and cancer. Studies have shown that molecules containing cyclopropane rings can exhibit anti-inflammatory effects by inhibiting key enzymes such as COX-2. Furthermore, oxolane derivatives have been reported to interact with DNA-binding proteins, suggesting their utility in anticancer therapies. The (tert-butoxy)carbonylamino group adds another dimension to these interactions by stabilizing reactive intermediates or enhancing binding affinity.

The synthesis of 2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclopropane-1-carboxylic acid represents a testament to the ingenuity of modern synthetic chemistry. The process involves multiple steps, including ring formation reactions and protective group strategies, which are critical for achieving high yields and purity. Advanced techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been employed to construct the complex framework of this molecule efficiently.

From a commercial perspective, the development of novel pharmaceutical compounds like 2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclopropane-1-carboxylic acid is driven by the need for innovative treatments addressing unmet medical needs. Pharmaceutical companies are increasingly investing in research and development to discover molecules that can outperform existing therapies. The unique structural attributes of this compound position it as a promising candidate for further investigation in preclinical studies.

The integration of computational chemistry and high-throughput screening has accelerated the process of identifying lead compounds for drug development. By leveraging these technologies, researchers can rapidly evaluate the binding properties of 2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclopropane-1-carboxylic acid to various biological targets. This approach not only saves time but also reduces costs associated with traditional screening methods.

In conclusion, 2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclopropane-1-carboxylic acid, identified by CAS number 2228514-42-7, exemplifies the cutting-edge advancements in pharmaceutical chemistry. Its unique structural features make it a valuable tool for developing novel therapeutic agents targeting inflammation and cancer. As research continues to uncover new applications for this compound, it is likely to play a significant role in future drug discovery efforts.

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